1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride
CAS No.: 1803581-69-2
Cat. No.: VC2968349
Molecular Formula: C10H8ClF4N3
Molecular Weight: 281.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803581-69-2 |
|---|---|
| Molecular Formula | C10H8ClF4N3 |
| Molecular Weight | 281.64 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H7F4N3.ClH/c11-6-1-3-7(4-2-6)17-9(10(12,13)14)8(15)5-16-17;/h1-5H,15H2;1H |
| Standard InChI Key | XJXBIEXZPHYWAD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N2C(=C(C=N2)N)C(F)(F)F)F.Cl |
| Canonical SMILES | C1=CC(=CC=C1N2C(=C(C=N2)N)C(F)(F)F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is characterized by a pyrazole heterocyclic core with specific substituents at different positions. The compound features a 4-fluorophenyl group at position 1, a trifluoromethyl group at position 5, and an amine group at position 4 of the pyrazole ring . The hydrochloride salt form enhances its solubility in polar solvents and improves stability for research applications.
Chemical Identification Data
The compound possesses distinct chemical identifiers that facilitate its recognition in chemical databases and literature. Table 1 summarizes the key chemical identification parameters of the compound.
Table 1: Chemical Identification Parameters of 1-(4-Fluorophenyl)-5-(Trifluoromethyl)-1H-Pyrazol-4-Amine Hydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 1803581-69-2 |
| Molecular Formula | C₁₀H₈ClF₄N₃ |
| Molecular Weight | 281.64 g/mol |
| MDL Number | MFCD28714702 |
| PubChem CID | 119031627 |
| Standard InChI | InChI=1S/C10H7F4N3.ClH/c11-6-1-3-7(4-2-6)17-9(10(12,13)14)8(15)5-16-17;/h1-5H,15H2;1H |
| InChI Key | XJXBIEXZPHYWAD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N2C(=C(C=N2)N)C(F)(F)F)F.Cl |
The molecular structure consists of a five-membered pyrazole ring with a 4-fluorophenyl group attached to the N1 position, a trifluoromethyl group at the C5 position, and an amine group at the C4 position. The compound exists as a hydrochloride salt, which increases its stability and solubility in polar solvents .
Synthesis Methods and Pathways
The synthesis of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride typically involves multi-step organic reactions. Several synthetic approaches can be employed, with the most common routes starting from fluorinated precursors and involving cyclization reactions to form the pyrazole core.
Michael Addition Reaction Pathway
One established synthetic approach for creating similar pyrazole structures involves a Michael-type addition reaction between substituted aryl hydrazines and appropriate precursors such as (ethoxymethylene)malononitrile . This approach can be adapted for the synthesis of trifluoromethyl-substituted pyrazoles with high regioselectivity.
For the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives, which are structurally related to our target compound, the following general procedure has been documented:
-
A solution of aryl hydrazine (such as 4-fluorophenylhydrazine hydrochloride) is prepared in a suitable solvent (ethanol or trifluoroethanol).
-
A precursor like (ethoxymethylene)malononitrile is slowly added to the solution.
-
The reaction mixture is refluxed under nitrogen atmosphere for an appropriate duration.
-
The crude product is purified by column chromatography to yield the desired pyrazole derivative .
Solvent Effects on Synthesis
The choice of solvent significantly impacts the yield and purity of the synthesized pyrazoles. Research indicates that protic solvents like ethanol and trifluoroethanol generally provide better yields compared to aprotic solvents such as tetrahydrofuran (THF) .
Table 2: Effect of Solvents on the Synthesis of Similar Pyrazole Derivatives
| Solvent | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|
| Trifluoroethanol (TFE) | 0.5 | 100* | Highest yield for phenylhydrazine derivatives |
| Ethanol (EtOH) | 0.5 | 84-93* | Excellent yield, more economical option |
| Tetrahydrofuran (THF) | 0.5 | 33* | Poor yield with aprotic solvent |
| Methanol (MeOH) | 0.5 | 60* | Moderate yield |
*Data based on GC quantification using internal standard method for related pyrazole derivatives .
Proposed Mechanism for Pyrazole Formation
The mechanism for the formation of 5-amino-1-aryl-1H-pyrazole derivatives, which provides insight into the synthesis of our target compound, involves several key steps:
-
Initial nucleophilic attack by the more nucleophilic amino group of the hydrazine on the β-carbon of the precursor.
-
Elimination of the leaving group (e.g., ethanol) and rearrangement to form an alkylidene hydrazide intermediate.
-
Intramolecular cyclization through nucleophilic attack of the second amine on the nitrile carbon.
This mechanism ensures high regioselectivity, with the 5-amino isomer being formed as the exclusive product in most cases.
Physical and Chemical Properties
1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride exists as a solid powder at room temperature. Its physical and chemical properties are influenced by the presence of the fluorinated groups and the hydrochloride salt form.
Physical Properties
Table 3: Physical Properties of 1-(4-Fluorophenyl)-5-(Trifluoromethyl)-1H-Pyrazol-4-Amine Hydrochloride
| Property | Value | Source |
|---|---|---|
| Physical State | Solid powder | |
| Appearance | Powder | |
| Storage Temperature | Room temperature | |
| Solubility | Soluble in polar organic solvents |
Chemical Stability and Reactivity
The compound contains several reactive functional groups, including the amine group, which can participate in various chemical transformations. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are important considerations for potential drug candidates.
The hydrochloride salt form improves the compound's stability by neutralizing the basic amine group, reducing its reactivity and susceptibility to oxidation. This form also enhances solubility in polar solvents, facilitating its use in biological assays and further synthetic transformations .
Applications in Research and Development
Medicinal Chemistry Applications
1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride and structurally similar compounds have potential applications in medicinal chemistry as lead compounds for drug development. The pyrazole core is present in numerous biologically active compounds, and the strategic placement of the fluorinated groups can optimize pharmacokinetic properties.
Compounds with similar pyrazole structures have demonstrated diverse biological activities:
-
Anti-inflammatory activity: Several 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole derivatives have shown promising anti-inflammatory properties comparable to standard drugs like diclofenac sodium .
-
Antimicrobial activity: Pyrazole derivatives have exhibited activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia .
-
Potential enzyme inhibition: The trifluoromethyl group in position 5 may contribute to interactions with specific enzymes or receptors, making such compounds candidates for enzyme inhibitor development .
Agrochemical Applications
Fluorinated pyrazoles, including those with structures similar to our target compound, have shown potential in crop protection:
-
Pesticide development: The combination of cyano, amine, and fluoro functional groups in pyrazole derivatives has demonstrated application potential in agrochemicals .
-
Herbicide discovery: Compounds containing the trifluoromethyl-substituted pyrazole core have been investigated as potential herbicidal agents due to their interactions with plant enzymes.
-
Growth regulators: Some pyrazole derivatives serve as plant growth regulators by interfering with hormone signaling pathways .
Chemical Intermediate
The compound serves as a valuable intermediate for further chemical transformations:
-
Building block: The amine group at position 4 provides a reactive site for additional functionalization, enabling the synthesis of more complex molecules.
-
Library development: The compound can be used in the creation of chemical libraries for high-throughput screening of biological activities.
-
Structure-activity relationship studies: Modified analogs can be synthesized to investigate how structural changes affect biological activity.
Related Compounds and Structural Analogs
Understanding the relationship between 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride and structurally similar compounds provides insight into potential applications and structure-activity relationships.
Structural Analogs
Table 5: Structural Analogs of 1-(4-Fluorophenyl)-5-(Trifluoromethyl)-1H-Pyrazol-4-Amine Hydrochloride
| Compound | Structural Difference | CAS Number | Potential Applications |
|---|---|---|---|
| 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine | Free base (non-salt) form | N/A | Medicinal chemistry, agrochemicals |
| 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | Cyano group instead of trifluoromethyl | N/A | Building block in synthesis |
| 1-((4-fluorophenyl)methyl)-1H-pyrazol-4-amine | Lacks trifluoromethyl group, has methylene spacer | 514801-12-8 | Pharmaceutical research |
| 1-((4-fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine | Contains methyl groups at positions 3 and 5 | 514800-78-3 | Drug development |
| 4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | Amine at position 5, chloro at position 4 | N/A | Medicinal chemistry |
| 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine | Different fluorination pattern | 1431968-01-2 | Research intermediate |
Position Isomers
The position of substituents on the pyrazole ring significantly impacts the compound's properties and biological activities. For instance:
-
4-aminopyrazoles versus 5-aminopyrazoles can exhibit different biological activity profiles and physicochemical properties.
-
The positioning of the trifluoromethyl group (position 3 versus position 5) can affect the electron distribution and thus interactions with biological targets.
Synthesis-Related Compounds
Several compounds emerge during the synthesis of pyrazoles that are structurally related to our target compound:
-
Intermediate hydrazides: Formed during the initial Michael addition step.
-
Uncyclized precursors: May be isolated under certain reaction conditions.
-
Regioisomers: Alternative cyclization pathways can sometimes lead to isomeric structures, though high regioselectivity is typically observed for the targeted reactions .
Research Significance and Future Directions
Current Research Status
1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride continues to be investigated primarily as a research compound and potential intermediate in the development of pharmaceuticals and agrochemicals. Its unique structural features make it a candidate for further exploration in various fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume